Titanium suboxide (Ti4O7)

Electrical conductivity Magnéli phase Electrode material

Carbon-based electrodes suffer oxidative corrosion at high anodic potentials, and lower-n Magnéli phases lack sufficient conductivity-causing premature electrode failure. Ti4O7 delivers the highest electrical conductivity among all Magnéli phases (up to 1995 S·cm⁻¹, surpassing graphitic carbon at ~727 S·cm⁻¹) with an electrochemical stability window of 4.19 V in 1 M NaCl. • 100 mg/L phenol fully mineralized within 240 min via direct ·OH generation. • Porous Ti4O7 reactive electrochemical membranes achieve 42.8 mmol h⁻¹ m⁻² PFOA degradation with 77.9% fluoride yield at 4.7 V/SHE. • Hot-pressed sintered Ti4O7 reaches 1165.5 HV hardness and 247.4 GPa Young's modulus for robust electrochemical reactor components.

Molecular Formula
Molecular Weight 0
CAS No. 107372-98-5
Cat. No. B1168057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium suboxide (Ti4O7)
CAS107372-98-5
SynonymsTitanium suboxide (Ti4O7)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 325 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ti4O7 Magnéli Phase Titanium Suboxide Overview


Titanium suboxide Ti4O7 (CAS 107372-98-5) is the n=4 member of the Magnéli phase homologous series (TinO2n−1, 4 ≤ n ≤ 10), a class of substoichiometric titanium oxides formed through high-temperature reduction of TiO2 [1]. Ti4O7 possesses the highest electrical conductivity of all Magnéli phases, with reported values up to 1995 S·cm⁻¹ at room temperature—surpassing graphitic carbon (≈727 S·cm⁻¹) [2]. Its unique crystal structure, characterized by rutile-type slabs separated by corundum-like shear planes containing oxygen vacancies and Ti³⁺/Ti⁴⁺ mixed valence states, imparts exceptional corrosion resistance and a wide electrochemical stability window [3].

Why Ti4O7 Cannot Be Substituted


Although all Magnéli phase titanium suboxides (TinO2n−1) share a common structural motif, their electrical conductivity, electrochemical stability, and catalytic activity vary by orders of magnitude as a function of n. For instance, Ti5O9 (n=5) exhibits only ≈30% of the conductivity of Ti4O7, while Ti6O11 (n=6) drops to ≈3-7% [1]. Furthermore, common carbon-based electrodes (graphite, carbon cloth) are susceptible to severe oxidative corrosion at high anodic potentials, leading to performance degradation and shortened service life—a failure mode to which Ti4O7 is intrinsically resistant due to its ceramic-like chemical stability [2]. Substituting Ti4O7 with a lower-n Magnéli phase, non-stoichiometric TiO2-x, or a carbon analog will result in quantifiably inferior conductivity, narrower operating windows, or premature electrode failure.

Ti4O7 Evidence: Quantified Differentiation


Electrical Conductivity vs. Ti5O9 and Ti6O11

Ti4O7 exhibits the highest electrical conductivity among all Magnéli phase titanium suboxides, a critical parameter for minimizing ohmic losses in electrochemical cells. When directly compared to other members of the homologous series, Ti4O7 demonstrates a conductivity advantage of 2× to over 30× [1].

Electrical conductivity Magnéli phase Electrode material

Electrochemical Stability Window vs. Carbon Electrodes

Ti4O7 provides a significantly wider operational potential window compared to traditional carbon-based electrodes like graphite and carbon cloth, enabling electro-oxidation of recalcitrant pollutants without competing water splitting or electrode degradation [1][2].

Electrochemical window Anodic stability Corrosion resistance

Charge Transfer Resistance vs. Carbon Cloth

In electrochemical degradation applications, the efficiency of electron transfer at the electrode-electrolyte interface is governed by charge transfer resistance (Rct). Ti4O7 conductive membranes exhibit substantially lower Rct compared to carbon cloth electrodes, facilitating faster reaction kinetics [1].

Charge transfer resistance Electrochemical impedance Electrode kinetics

Long-Term Anodic Stability vs. Ti3+ Self-Doped TiO2

When compared directly against Ti3+ self-doped TiO2—another oxygen-deficient titanium oxide anode material—Ti4O7 demonstrates superior performance retention during prolonged electrochemical operation and is less prone to chemical and structural degradation [1].

Anode stability Durability Wastewater treatment

Degradation Efficiency vs. Boron-Doped Diamond

While boron-doped diamond (BDD) is considered the gold standard for electrochemical advanced oxidation, its prohibitive cost limits industrial deployment. Ti4O7-coated electrodes offer a compelling balance of high performance and lower fabrication costs [1].

Wastewater treatment Electrochemical oxidation Phenol degradation

Ti4O7 Key Application Scenarios


Electrochemical Advanced Oxidation for Wastewater

Ti4O7 electrodes are ideally suited for the electrochemical degradation of recalcitrant organic pollutants such as phenols, dyes, and perfluoroalkyl substances (PFAS). The material's wide electrochemical stability window (4.19 V in 1 M NaCl) enables direct hydroxyl radical (·OH) generation for non-selective mineralization of pollutants [1]. Studies confirm complete degradation of 100 mg/L phenol within 240 minutes [2], while porous Ti4O7 reactive electrochemical membranes (REMs) achieve PFOA degradation rates of 42.8 ± 6 mmol h⁻¹ m⁻² at 4.2 V/SHE with a maximum fluoride yield of 77.9 ± 5.5% at 4.7 V/SHE [3]. The demonstrated long-term operational stability and resistance to chemical alteration ensure sustained performance in continuous-flow treatment systems [4].

Corrosion-Resistant Current Collectors for Fuel Cells

Carbon-based catalyst supports and bipolar plates in proton exchange membrane fuel cells (PEMFCs) and zinc-air batteries suffer from oxidative corrosion at high potentials, leading to performance degradation. Ti4O7, with its high electrical conductivity (up to 1995 S·cm⁻¹) [5] and exceptional corrosion resistance in acidic and alkaline electrolytes, serves as a stable alternative support for precious metal catalysts (e.g., Pt, PtIr) [6]. Electrochemical durability tests in concentrated KOH confirm that Ti4O7 remains stable, with a protective TiO2 surface layer preventing bulk oxidation, making it a feasible candidate for air-cathodes in zinc-air batteries [7].

Electrodes for Li-S and Li-O2 Batteries

In next-generation energy storage systems, Ti4O7's combination of high electronic conductivity and strong chemical stability addresses the polysulfide shuttle effect in Li-S batteries and cathode degradation in Li-O2 batteries. As a conductive additive or cathode host, Ti4O7 provides efficient electron transport pathways while its polar surface chemically anchors soluble polysulfide intermediates, improving cycle life and Coulombic efficiency [8]. MnOx/Ti4O7 composite catalysts have demonstrated excellent bifunctional ORR/OER activity with a half-wave potential of 0.72 V vs. RHE for ORR and an overpotential of 0.67 V vs. RHE for OER, enabling Li-O2 batteries with a low voltage gap of only 0.85 V [9].

Bulk Ceramic Components with High Conductivity and Strength

For applications demanding a conductive ceramic with robust mechanical integrity, hot-pressed sintered Ti4O7 achieves near-theoretical density (4.323 g·cm⁻³) with Vickers hardness of 1165.5 ± 9.5 HV and Young's modulus of 247.40 ± 6.70 GPa [10]. This combination of high conductivity (1252.5 S·cm⁻¹) and mechanical strength is unmatched by other Magnéli phases or conductive ceramics, making Ti4O7 suitable for demanding electrochemical reactor components, bipolar plates, and electrodes subjected to mechanical stress or erosion.

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